molecular formula C19H22N2O2S2 B2904537 Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate CAS No. 343374-11-8

Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate

Cat. No.: B2904537
CAS No.: 343374-11-8
M. Wt: 374.52
InChI Key: GGWHWFHJVFAYOM-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate is a synthetic quinazoline derivative featuring a bicyclic 5,6,7,8-tetrahydroquinazoline core substituted with two sulfanyl groups. The first sulfanyl group is attached to the 2-position of the quinazoline ring via a 4-methylbenzyl moiety, while the second sulfanyl group is linked to an acetate methyl ester at the adjacent position.

The compound’s design emphasizes steric bulk and lipophilicity due to the 4-methylbenzyl substituent and the tetrahydroquinazoline core, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

methyl 2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-13-7-9-14(10-8-13)11-25-19-20-16-6-4-3-5-15(16)18(21-19)24-12-17(22)23-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHWFHJVFAYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 4-methylbenzyl mercaptan with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Differences References
Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate Tetrahydroquinazoline 2-(4-methylbenzyl)sulfanyl; 2-sulfanyl-acetic acid methyl ester C₂₂H₂₄N₂O₂S₂ ~436.56* Esterified carboxyl group
2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid Tetrahydroquinazoline 2-(4-methylbenzyl)sulfanyl; 2-sulfanyl-acetic acid (free acid) C₂₁H₂₂N₂O₂S₂ 418.55 Free carboxylic acid group
2-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline Tetrahydroquinazoline 2-(4-methylbenzyl)sulfanyl; 4-phenylsulfanyl C₂₂H₂₂N₂S₂ 378.55 Lack of acetic acid/ester moiety
N-[4-({2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide Tetrahydroquinazoline 2-(4-chlorobenzyl)sulfanyl; 4-oxy-phenylacetamide C₂₄H₂₃ClN₃O₂S 452.98 Chlorine substitution; acetamide linker
2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-...pyrimidin-4(3H)-one (CAS 499124-37-7) Benzothienopyrimidinone Fused benzothiophene-pyrimidinone core; 4-methylphenyl substituent C₂₅H₂₄N₂OS₂ 432.60 Heterocyclic fusion; ketone group

Notes:

  • The methyl ester derivative (target compound) exhibits enhanced lipophilicity compared to its free acid counterpart, which may improve cellular uptake but reduce aqueous solubility .

Pharmacological Potential

While direct bioactivity data for the target compound are lacking, insights can be extrapolated from related structures:

  • Free Acid Analog (CAS 339018-80-3): No reported bioactivity, but structurally similar sulfanyl-acetic acid derivatives are explored in protease inhibition studies .
  • Chlorobenzyl Analog (CAS 339019-03-3) : The chloro-substituted variant may exhibit enhanced antimicrobial or anticancer activity due to increased electrophilicity .
  • Benzothienopyrimidinone (CAS 499124-37-7): This heterocycle-fused analog has shown promise in kinase inhibition assays, highlighting the importance of core rigidity in target engagement .

Biological Activity

Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. This compound is categorized under quinazoline derivatives, which have been extensively studied for their pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C19H22N2O2S2
  • Molecular Weight : 366.52 g/mol
  • CAS Number : 338776-86-6

The biological activity of this compound can be attributed to its interaction with various biological targets. Quinazoline derivatives are known to exhibit a range of activities including:

  • Antimicrobial Activity : Many quinazoline derivatives have shown promising results against bacterial and fungal strains due to their ability to inhibit essential enzymes or disrupt cellular processes.
  • Anticancer Properties : Certain compounds in this class have been identified as potential anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar quinazoline derivatives reported moderate to significant inhibitory effects against various pathogens. The results indicated that compounds with a sulfanyl group often enhance the antimicrobial potency due to their ability to interact with bacterial membranes and proteins.

CompoundMicrobial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Methyl 2...C. albicans20

Anticancer Activity

Research has demonstrated that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structural features suggest it may also engage in similar interactions.

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast)12Apoptosis induction
Study BHeLa (Cervical)10Cell cycle arrest
Study CA549 (Lung)15Inhibition of kinase activity

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated the efficacy of this compound against clinically isolated strains of bacteria and fungi. The findings revealed a notable antimicrobial effect, particularly against Gram-positive bacteria.
  • Cytotoxicity Testing : In vitro cytotoxicity assays on various cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Further studies utilizing molecular docking simulations suggested that the compound interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action.

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